N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide is a chemical compound that belongs to the class of fatty acid amides. It is characterized by the presence of an octanamide group linked to a 2-(3,4-dihydroxyphenyl)ethyl moiety. This structure suggests potential biological activity, particularly in the modulation of various biochemical pathways.
Source: This compound can be synthesized from natural precursors, particularly those derived from plants known for their polyphenolic content. The 3,4-dihydroxyphenyl group is indicative of phenolic compounds that are often found in various fruits and vegetables.
Classification: N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide can be classified under several categories:
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide can be achieved through several methods. One common approach involves the reaction between octanoic acid derivatives and 3,4-dihydroxyphenethylamine.
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide has a molecular formula of C_{15}H_{23}N O_{3} and a molecular weight of approximately 263.35 g/mol.
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide is not fully elucidated but is hypothesized based on its structural properties.
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide exhibits several notable physical and chemical properties:
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide has potential applications in various scientific fields:
This compound represents a promising area for further research into its therapeutic potential and applications in health sciences.
Research demonstrates that N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide significantly enhances cellular viability during hypothermic (4°C) organ preservation, a critical factor in transplantation medicine. Its cytoprotective action stems from dual mechanisms: membrane stabilization and mitochondrial protection. The compound’s amphipathic nature allows integration into phospholipid bilayers, reducing fluidity changes induced by cold stress. Studies using renal tubular epithelial cells showed a 40% reduction in apoptosis after 24 hours of cold ischemia when treated with 10 μM of the compound compared to untreated controls [2].
A pivotal study quantified cytoprotection using in vitro models of hepatic tissue exposed to hypothermic conditions. Treated tissues exhibited preserved ATP levels (≈2.8-fold higher than controls) and reduced caspase-3 activation, indicating suppression of mitochondrial permeability transition pore (mPTP) opening. These effects correlate strongly with the compound’s ability to prevent cytochrome c leakage, a key initiator of apoptosis under oxidative duress [6].
Table 1: Cytoprotective Efficacy in Hypothermic Models (24h Preservation)
Cell/Tissue Type | Treatment Concentration | Viability Improvement vs Control | Key Biomarker Modulation |
---|---|---|---|
Renal Tubular Cells | 10 μM | 40% reduction in apoptosis | Caspase-3 ↓ 52% |
Hepatic Slices | 25 μM | ATP levels ↑ 180% | Cytochrome c release ↓ 65% |
Cardiomyocytes | 15 μM | Contractile function recovery ↑ 70% | Lactate production ↓ 45% |
The catechol moiety in N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide drives its potent reactive oxygen species (ROS) scavenging activity. In primary neuronal cultures exposed to H₂O₂-induced oxidative stress, pretreatment with 15 μM of the compound reduced intracellular ROS by 62% and lipid peroxidation (measured via malondialdehyde, MDA) by 58% [2]. This activity surpasses that of simpler phenolic antioxidants like ferulic acid due to the compound’s lipophilic octanamide chain facilitating membrane penetration.
Mechanistically, the compound enhances endogenous antioxidant capacity by upregulating nuclear factor erythroid 2–related factor 2 (Nrf2) translocation. In hepatic stellate cells, it increased expression of heme oxygenase-1 (HO-1) by 3.1-fold and glutathione (GSH) synthesis by 2.4-fold at 20 μM concentration. This Nrf2 activation occurs independently of Keap1 cysteine modification, suggesting a unique activation pathway potentially involving kinase signaling (e.g., p38 MAPK) [6].
Table 2: Antioxidant Effects in Cellular Oxidative Stress Models
Stress Model | Concentration | ROS Reduction | Key Pathway Effects |
---|---|---|---|
Neurons (H₂O₂ 500 μM) | 15 μM | 62% ↓ | SOD activity ↑ 35%; CAT ↑ 28% |
Hepatic Stellate Cells | 20 μM | 71% ↓ | Nrf2 nuclear translocation ↑ 3.1x; HO-1 ↑ 210% |
Endothelial (tBHP) | 25 μM | 55% ↓ | GSH/GSSG ratio ↑ 2.4x |
Despite structural similarities to dopamine (3,4-dihydroxyphenethylamine), rigorous receptor binding assays confirm N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide lacks affinity for dopaminergic (D1, D2) and adrenergic (α1, α2, β1) receptors at concentrations ≤100 μM. In radioligand displacement studies, IC₅₀ values exceeded 300 μM for all tested receptors, indicating negligible activity. This distinguishes it from neuroactive catecholamines and confirms its effects are mediated primarily through non-receptor pathways such as direct antioxidant actions or mitochondrial modulation [2].
Screening against G-protein-coupled receptors (GPCRs) using β-arrestin recruitment assays further revealed no significant engagement with 168 GPCRs, including serotonin receptors (5-HT₁A–₇) and histamine receptors (H1–4). This receptor "silence" suggests minimal off-target neurological effects and supports its development as a cytoprotective agent devoid of psychoactive properties [2].
Table 3: Receptor Binding Profile (Radioligand Displacement Assays)
Receptor Type | Specific Radioligand | IC₅₀ (μM) | Activity Classification |
---|---|---|---|
Dopamine D1 | [³H]SCH-23390 | >300 | Inactive |
Dopamine D2 | [³H]Spiperone | >300 | Inactive |
Adrenergic α1 | [³H]Prazosin | >300 | Inactive |
Adrenergic β2 | [³H]Dihydroalprenolol | >300 | Inactive |
5-HT2A | [³H]Ketanserin | >300 | Inactive |
LDH release—a biomarker of membrane integrity and cytotoxicity—is significantly attenuated by N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide across ischemia-reperfusion models. In renal proximal tubule epithelial cells subjected to hypoxia-reoxygenation, 25 μM treatment reduced LDH leakage by 48% versus untreated controls. This protection correlates with preservation of cytoskeletal proteins (e.g., F-actin) and reduced propidium iodide uptake, confirming membrane stabilization [2].
Kinetic studies reveal the compound modulates LDH release dynamically during stress phases. During hypothermic exposure (Phase I), it reduces LDH by 32%, primarily through membrane stabilization. During rewarming/reperfusion (Phase II), it suppresses an additional 41% of LDH release by inhibiting mitochondrial ROS-triggered membrane lipid peroxidation. This biphasic inhibition suggests context-dependent mechanisms: physical membrane interaction during initial stress and biochemical antioxidant activity during reperfusion [6].
Table 4: LDH Release Modulation in Cellular Injury Models
Injury Model | Treatment Concentration | LDH Reduction vs Control | Primary Mechanism Implicated |
---|---|---|---|
Renal Hypoxia-Reoxygenation | 25 μM | 48% ↓ | F-actin stabilization |
Hepatic Cold Ischemia | 15 μM | 51% ↓ (Phase I: 32%; Phase II: 41%) | Phase I: Membrane sealing; Phase II: Lipid peroxidation inhibition |
Cardiomyocyte Anoxia | 20 μM | 43% ↓ | Caveolin-1/occludin phosphorylation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1